Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” is similar to the requested compound . It has a molecular weight of 232.24 and is a powder at room temperature .
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate gave derivatives of 1,4-diphenyl-1H-imidazole-2-amine .
Molecular Structure Analysis
The crystal structure of a similar compound, “1-(4,6-dimethylpyrimidin-2-yl)benzimidazole”, has been reported .
Chemical Reactions Analysis
The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methyl-5-nitrophenyl)guanidine” is a derivative of the requested compound . Another derivative, “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE”, has also been reported .
Physical And Chemical Properties Analysis
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has a molecular weight of 232.24 and is a powder at room temperature . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has a molecular weight of 214.27 .
Scientific Research Applications
Application 1: Antimicrobial Agents
- Summary of the Application : This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated as antimicrobial agents .
- Methods of Application : The compound was obtained by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. It was then treated with various aryl/heteroaryl hydrazines to afford the bipyrazol-5-ols .
- Results or Outcomes : All the synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Application 2: Anti-Fibrosis Activity
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation for anti-fibrotic activities .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 3: Synthesis of Antimicrobial Agents
- Summary of the Application : This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated as antimicrobial agents .
- Methods of Application : The compound was obtained by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. It was then treated with various aryl/heteroaryl hydrazines to afford the bipyrazol-5-ols .
- Results or Outcomes : All the compounds synthesized were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Application 4: Synthesis of Pyrimidine Derivatives
- Summary of the Application : Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives—useful in chemical and medicinal applications—is important in medicinal chemistry .
- Methods of Application : This work shows the synthesis under microwave irradiation of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride and acetylacetone .
- Results or Outcomes : The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Application 5: Synthesis of Antimicrobial Agents
- Summary of the Application : This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated as antimicrobial agents .
- Methods of Application : The compound was obtained by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. It was then treated with various aryl/heteroaryl hydrazines to afford the bipyrazol-5-ols .
- Results or Outcomes : All the synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Application 6: Synthesis of Pyrimidine Derivatives
- Summary of the Application : Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives—useful in chemical and medicinal applications—is important in medicinal chemistry .
- Methods of Application : This work shows the synthesis under microwave irradiation of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride and acetylacetone .
- Results or Outcomes : The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Safety And Hazards
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has similar hazard codes .
Future Directions
properties
IUPAC Name |
methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMDXXWLAHBPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377116 |
Source
|
Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
23947-13-9 |
Source
|
Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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